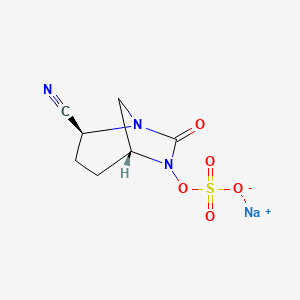

WCK-4234

Description

Properties

IUPAC Name |

sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O5S.Na/c8-3-5-1-2-6-4-9(5)7(11)10(6)15-16(12,13)14;/h5-6H,1-2,4H2,(H,12,13,14);/q;+1/p-1/t5-,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJWKSOILDDAHI-RIHPBJNCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C#N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C#N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N3NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

WCK-4234: A Novel Diazabicyclooctane β-Lactamase Inhibitor for Combating Carbapenem-Resistant Gram-Negative Pathogens

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of multidrug-resistant (MDR) Gram-negative bacteria represent a critical threat to public health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics, including carbapenems, often considered last-resort agents. WCK-4234 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor developed to counteract this resistance. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental protocols to facilitate further research and development.

This compound distinguishes itself by its potent inhibition of a broad spectrum of β-lactamases, encompassing Ambler classes A, C, and notably, class D carbapenemases (oxacillinases, OXA), which are a significant cause of carbapenem resistance in Acinetobacter baumannii.[1][2][3] By forming stable acyl-enzyme complexes, this compound protects carbapenems like meropenem and imipenem from degradation, thereby restoring their activity against otherwise resistant pathogens.[3]

Mechanism of Action

This compound functions as a potent β-lactamase inhibitor. It acts by covalently binding to the active site of serine β-lactamases, effectively inactivating them and preventing the hydrolysis of co-administered carbapenem antibiotics. This mechanism restores the bactericidal activity of the carbapenem against the target pathogen.

In Vitro Efficacy

This compound has demonstrated significant potentiation of carbapenems against a wide range of Gram-negative bacteria. The following tables summarize the in vitro activity of meropenem and imipenem in combination with this compound against key pathogens.

Table 1: In Vitro Activity of Meropenem in Combination with this compound

| Organism/Group | Meropenem MIC50 (µg/mL) | Meropenem MIC90 (µg/mL) | Meropenem + this compound (4 µg/mL) MIC50 (µg/mL) | Meropenem + this compound (4 µg/mL) MIC90 (µg/mL) | Meropenem + this compound (8 µg/mL) MIC50 (µg/mL) | Meropenem + this compound (8 µg/mL) MIC90 (µg/mL) |

| K. pneumoniae (KPC-producing) | 8 | >16 | ≤0.03 | 1 | ≤0.03 | 1 |

| A. baumannii (Carbapenem-resistant) | --- | --- | 4 | 8 | 2 | 4 |

| A. baumannii (OXA-23-producing) | --- | --- | 4 | 4 | 2 | 4 |

| P. aeruginosa (Carbapenem-resistant) | ≥16 | ≥16 | 8 | >16 | 8 | >16 |

Data compiled from a study on Gram-negative pathogens from New York City.[1][4]

Table 2: In Vitro Activity of Imipenem in Combination with this compound

| Organism/Group | Imipenem MIC Range (µg/mL) | Imipenem + this compound (4 or 8 µg/mL) MIC Range (µg/mL) |

| Enterobacteriaceae (OXA-48/OXA-181 or KPC) | --- | ≤2 (in almost all cases) |

| P. aeruginosa (OXA-181) | 64–128 | 2–8 |

| A. baumannii (OXA-23) | --- | ≤2 (in 9/10 isolates) |

Data from a study on Enterobacteriaceae, Pseudomonas, and Acinetobacter with various β-lactamases.[3]

In Vivo Efficacy

Preclinical studies in murine infection models have demonstrated the in vivo efficacy of this compound in combination with carbapenems.

Murine Peritonitis Model

In a murine peritonitis model, the combination of meropenem and this compound was effective against multidrug-resistant Acinetobacter baumannii.

Murine Lung Infection Model

Similarly, in a neutropenic murine lung infection model, the combination of meropenem and this compound showed efficacy against MDR Acinetobacter baumannii.

Pharmacokinetics

A preclinical pharmacokinetic study of this compound in combination with meropenem was conducted in beagle dogs.

Table 3: Pharmacokinetic Parameters of this compound and Meropenem in Beagle Dogs (Intravenous Administration)

| Dose (this compound + Meropenem) | Analyte | Cmax (µg/mL) | AUC0-t (µg·h/mL) | T1/2 (h) |

| 15 + 15 mg/kg | This compound | 38.3 | 47.8 | ~0.8 |

| Meropenem | 52.2 | 70.5 | ~0.8 | |

| 30 + 30 mg/kg | This compound | 77.4 | 77.1 | ~0.8 |

| Meropenem | 115.3 | 133.6 | ~0.8 |

Data from a simultaneous determination study in dog plasma.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Detailed Steps:

-

Media and Reagent Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB) as per CLSI guidelines. Prepare stock solutions of this compound and the desired carbapenem (meropenem or imipenem) in a suitable solvent.

-

Inoculum Preparation: From a fresh culture (18-24 hours) on non-selective agar, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate wells.

-

Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the carbapenem in CAMHB. Add this compound to each well (excluding control wells) to achieve the desired fixed concentration (e.g., 4 or 8 µg/mL).

-

Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: Following incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the carbapenem that completely inhibits visible growth.

In Vivo Efficacy: Murine Infection Models

The following are generalized protocols for murine peritonitis and lung infection models. Specific parameters such as bacterial inoculum size and treatment regimens should be optimized for each pathogen and drug combination.

Peritonitis Model:

-

Animal Preparation: Use immunocompetent or neutropenic mice. For neutropenia, administer cyclophosphamide intraperitoneally on days -4 and -1 relative to infection.

-

Infection: Inject a standardized bacterial suspension intraperitoneally. The inoculum size should be sufficient to cause a lethal infection in control animals.

-

Treatment: Initiate treatment at a specified time post-infection (e.g., 1 or 2 hours). Administer this compound and the carbapenem via a clinically relevant route (e.g., subcutaneous or intravenous).

-

Endpoints: Monitor survival for a defined period (e.g., 7 days) or determine the bacterial burden in the peritoneal fluid and/or spleen at a specific time point (e.g., 24 hours post-infection).

Lung Infection Model:

-

Animal Preparation: Similar to the peritonitis model, use either immunocompetent or neutropenic mice.

-

Infection: Anesthetize the mice and instill a standardized bacterial suspension intranasally or intratracheally.

-

Treatment: Initiate the treatment regimen at a defined time post-infection.

-

Endpoints: Monitor survival or determine the bacterial load in the lungs at a specific time point.

Pharmacokinetic Analysis

This protocol outlines the general steps for a preclinical pharmacokinetic study.

Detailed Steps:

-

Animal Model: Use a suitable animal model, such as beagle dogs, with indwelling catheters for blood sampling.

-

Drug Administration: Administer this compound and the carbapenem intravenously as a single dose.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at various intervals post-dose).

-

Sample Processing: Centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of this compound and the carbapenem in plasma.

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), area under the concentration-time curve (AUC), and elimination half-life (T1/2), using non-compartmental analysis.

Conclusion

This compound is a promising novel diazabicyclooctane β-lactamase inhibitor with potent activity against a broad range of clinically important β-lactamases, including the challenging class D carbapenemases. When combined with carbapenems, this compound restores their efficacy against many MDR Gram-negative pathogens. The data presented in this technical guide, including in vitro and in vivo efficacy and preclinical pharmacokinetic parameters, support the continued development of this compound as a valuable addition to the antimicrobial armamentarium for treating serious infections caused by carbapenem-resistant bacteria. The detailed experimental protocols provided herein are intended to facilitate further research and evaluation of this important new therapeutic agent.

References

- 1. Simultaneous determination of novel β-lactamase inhibitor WCK 4234 and Meropenem in dog plasma by LC-MS/MS and its application to preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Establishment of Experimental Murine Peritonitis Model with Hog Gastric Mucin for Carbapenem-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Breathprints of model murine bacterial lung infections are linked with immune response - PMC [pmc.ncbi.nlm.nih.gov]

WCK-4234: An In-Depth Technical Guide to its Inhibitory Spectrum Against β-Lactamases

For Researchers, Scientists, and Drug Development Professionals

Introduction

WCK-4234 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor demonstrating a potent and broad-spectrum of activity against several classes of these resistance-conferring enzymes. This technical guide provides a comprehensive overview of the inhibitory profile of this compound, detailing its activity against various β-lactamases, the experimental protocols used for its evaluation, and visual representations of key concepts and workflows.

This compound functions by covalently acylating the active site serine of susceptible β-lactamases, rendering them inactive. A notable characteristic of this compound is its potent inhibition of not only Class A and Class C β-lactamases but also, significantly, Class D (OXA-type) carbapenemases, which are notoriously difficult to inhibit.[1][2] It is being developed to be co-administered with a carbapenem antibiotic, such as meropenem, to restore its efficacy against multidrug-resistant Gram-negative bacteria.[2][3]

Inhibitory Spectrum of this compound

This compound exhibits a distinctive and potent inhibitory profile against a wide array of clinically significant β-lactamases. Its primary strength lies in its ability to neutralize key enzymes responsible for carbapenem resistance in Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii.

Quantitative Inhibitory Data

The inhibitory potential of this compound against purified β-lactamase enzymes is most accurately represented by kinetic parameters such as the second-order acylation rate constant (k₂/K). A higher k₂/K value indicates more efficient inactivation of the enzyme. The following table summarizes the available kinetic data for this compound against various β-lactamases.

| β-Lactamase Class | Enzyme | Organism Source | k₂/K (M⁻¹s⁻¹) |

| Class A | KPC-2 | Klebsiella pneumoniae | 1,100,000 ± 100,000 |

| Class C | P99 | Enterobacter cloacae | 1,800 ± 100 |

| AmpC | Escherichia coli | 1,200 ± 100 | |

| Class D | OXA-23 | Acinetobacter baumannii | 1,200 ± 200 |

| OXA-24/40 | Acinetobacter baumannii | 2,700 ± 200 | |

| OXA-51 | Acinetobacter baumannii | 130 ± 10 | |

| OXA-58 | Acinetobacter baumannii | 2,000 ± 200 | |

| OXA-48 | Klebsiella pneumoniae | 16,000 ± 1,000 |

Data sourced from "Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234"[4]

Potentiation of Carbapenem Activity

The practical efficacy of this compound is demonstrated by its ability to significantly lower the Minimum Inhibitory Concentrations (MICs) of carbapenems against β-lactamase-producing bacterial strains. When used in combination with imipenem or meropenem, this compound restores the susceptibility of many resistant isolates.

The following table presents the potentiation effect of this compound on meropenem MICs against a selection of resistant Gram-negative pathogens.

| Organism | β-Lactamase(s) | Meropenem MIC (µg/mL) | Meropenem + this compound (4 µg/mL) MIC (µg/mL) |

| Klebsiella pneumoniae | KPC-2 | 32 | 0.5 |

| Klebsiella pneumoniae | OXA-48 | 16 | 0.25 |

| Enterobacter cloacae | AmpC (hyperproducer) | 64 | 1 |

| Acinetobacter baumannii | OXA-23 | 128 | 2 |

| Acinetobacter baumannii | OXA-24/40 | 64 | 4 |

| Pseudomonas aeruginosa | OXA-181 | 128 | 8 |

Data compiled from studies demonstrating the potentiation effect of this compound.[2][3]

It is important to note that this compound does not exhibit inhibitory activity against Class B metallo-β-lactamases (MBLs).[2]

Experimental Protocols

The determination of the inhibitory spectrum of this compound involves a series of standardized in vitro experiments. The following protocols are representative of the methodologies employed in the cited research.

Determination of Inhibitory Kinetics (k₂/K)

This protocol outlines the determination of the second-order acylation rate constant (k₂/K) for a β-lactamase inhibitor.

1. Reagents and Materials:

-

Purified β-lactamase enzyme of interest

-

This compound stock solution (in a suitable buffer, e.g., phosphate-buffered saline [PBS])

-

Chromogenic β-lactam substrate (e.g., nitrocefin)

-

Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

Spectrophotometer capable of kinetic measurements

2. Procedure:

-

Prepare a series of dilutions of this compound in the reaction buffer.

-

In a cuvette, add the reaction buffer and the β-lactamase enzyme to a final concentration that allows for a measurable rate of substrate hydrolysis.

-

Initiate the reaction by adding a known concentration of the chromogenic substrate (e.g., 100 µM nitrocefin).

-

Monitor the hydrolysis of the substrate by measuring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time. This establishes the uninhibited reaction rate.

-

Repeat the assay, but pre-incubate the enzyme with each concentration of this compound for a defined period (e.g., 5-10 minutes) before adding the substrate.

-

Monitor the residual enzyme activity for each inhibitor concentration.

-

The observed rate constants of inactivation (kobs) at each inhibitor concentration are determined by fitting the progress curves to a first-order equation.

-

The second-order rate constant (k₂/K) is then determined by plotting kobs against the inhibitor concentration and fitting the data to the Michaelis-Menten equation for a slow-binding inhibitor.

Minimum Inhibitory Concentration (MIC) Potentiation Assay

This protocol determines the ability of this compound to potentiate the activity of a partner antibiotic against a panel of bacterial isolates.

1. Reagents and Materials:

-

Bacterial isolates expressing known β-lactamases

-

Cation-adjusted Mueller-Hinton broth (CAMHB) or agar (CAMHA)

-

Stock solutions of the partner antibiotic (e.g., meropenem) and this compound

-

96-well microtiter plates (for broth microdilution) or agar plates

-

Bacterial inoculum standardized to 0.5 McFarland

2. Procedure (Broth Microdilution):

-

Prepare a series of two-fold serial dilutions of the partner antibiotic in CAMHB in the wells of a 96-well microtiter plate.

-

Prepare an identical set of serial dilutions of the partner antibiotic in CAMHB that also contains a fixed concentration of this compound (e.g., 4 µg/mL).

-

Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include appropriate controls: wells with only broth (sterility control), wells with broth and inoculum (growth control), and wells with only the fixed concentration of this compound and inoculum (to confirm lack of intrinsic antibacterial activity).

-

Incubate the plates at 35-37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Compare the MIC of the partner antibiotic alone to the MIC in the presence of this compound to determine the degree of potentiation.

Visualizations

Beta-Lactamase Classification and this compound Spectrum

Caption: this compound's inhibitory spectrum across Ambler classes.

Experimental Workflow for IC₅₀ Determination

References

- 1. Frontiers | Biochemical exploration of β-lactamase inhibitors [frontiersin.org]

- 2. WCK 4234, a novel diazabicyclooctane potentiating carbapenems against Enterobacteriaceae, Pseudomonas and Acinetobacter with class A, C and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of Meropenem with a Novel Broader-Spectrum β-Lactamase Inhibitor, WCK 4234, against Gram-Negative Pathogens Endemic to New York City - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PubMed [pubmed.ncbi.nlm.nih.gov]

WCK-4234: A Technical Guide on its Efficacy Against Class A Carbapenemases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to global public health. A primary mechanism of resistance is the production of carbapenemases, enzymes that hydrolyze carbapenem antibiotics. Among these, Class A carbapenemases, particularly Klebsiella pneumoniae carbapenemase (KPC), are widespread and of major clinical concern. WCK-4234 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor that, in combination with a carbapenem antibiotic, offers a promising therapeutic strategy against infections caused by bacteria producing Class A carbapenemases. This technical guide provides an in-depth overview of the activity of this compound against these critical resistance determinants, detailing its in vitro and in vivo efficacy, the experimental protocols used for its evaluation, and its mechanism of action.

In Vitro Activity of this compound

This compound itself lacks direct antibacterial activity. Its utility lies in its ability to inhibit β-lactamases, thereby restoring the activity of partner carbapenems like meropenem and imipenem.

Potentiation of Carbapenem Activity

Numerous studies have demonstrated that this compound strongly potentiates the activity of carbapenems against Enterobacteriaceae that produce KPC enzymes.[1][2][3] In the presence of a fixed concentration of this compound (typically 4 or 8 mg/L), the Minimum Inhibitory Concentrations (MICs) of imipenem and meropenem are significantly reduced, often to ≤2 mg/L, for strains that would otherwise be resistant.[1][2][3]

Quantitative Data on In Vitro Efficacy

The following tables summarize the available quantitative data on the in vitro activity of this compound in combination with carbapenems against isolates producing Class A carbapenemases.

Table 1: Minimum Inhibitory Concentrations (MICs) of Meropenem in Combination with this compound against KPC-producing Enterobacteriaceae

| Organism | No. of Isolates | Meropenem MIC50 (μg/mL) | Meropenem MIC90 (μg/mL) | Meropenem + this compound (4 mg/L) MIC50 (μg/mL) | Meropenem + this compound (4 mg/L) MIC90 (μg/mL) | Meropenem + this compound (8 mg/L) MIC50 (μg/mL) | Meropenem + this compound (8 mg/L) MIC90 (μg/mL) |

| Klebsiella pneumoniae | 124 | >16 | >16 | 0.25 | 1 | 0.12 | 0.5 |

| Enterobacter cloacae complex | 12 | >16 | >16 | ≤0.03 | 0.12 | ≤0.03 | 0.06 |

| Escherichia coli | 6 | >16 | >16 | 0.06 | 0.12 | 0.03 | 0.06 |

| Other Enterobacteriaceae | 14 | >16 | >16 | ≤0.03 | 0.25 | ≤0.03 | 0.12 |

Table 2: Kinetic Parameters of this compound Inhibition against KPC-2

| Inhibitor | Enzyme | k₂/K (M⁻¹s⁻¹) | Ki app (μM) |

| This compound | KPC-2 | 3.1 ± 0.2 x 10⁵ | 0.1 |

| Avibactam | KPC-2 | 2.1 ± 0.1 x 10⁵ | 0.4 |

| Relebactam | KPC-2 | 3.5 ± 0.2 x 10⁴ | 1.0 |

Data on the inhibitory activity of this compound against other Class A carbapenemases such as SME, IMI, and NMC-A are limited in publicly available literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

MICs are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum:

-

Bacterial isolates are cultured on appropriate agar plates overnight at 37°C.

-

Several colonies are suspended in saline or sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

The suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Antibiotic and Inhibitor Solutions:

-

Stock solutions of the carbapenem (e.g., meropenem) and this compound are prepared in a suitable solvent (e.g., water or DMSO).

-

Serial twofold dilutions of the carbapenem are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

-

For combination testing, this compound is added to the CAMHB at a fixed concentration (e.g., 4 or 8 mg/L).

-

-

Assay Procedure:

-

100 µL of the appropriate antibiotic dilution (with or without this compound) is added to the wells of a 96-well microtiter plate.

-

10 µL of the prepared bacterial inoculum is added to each well.

-

The plates are incubated at 37°C for 18-24 hours.

-

-

Interpretation:

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Enzyme Inhibition Kinetics

The kinetic parameters of this compound against Class A carbapenemases are determined using spectrophotometric assays with the chromogenic β-lactam substrate, nitrocefin.

-

Enzyme and Reagent Preparation:

-

Purified carbapenemase (e.g., KPC-2) is used. The concentration of the enzyme is determined by spectrophotometry.

-

A stock solution of this compound is prepared in an appropriate buffer.

-

A stock solution of nitrocefin is prepared in DMSO and then diluted in the assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

-

-

Assay Procedure for k₂/K and Ki app:

-

The rate of nitrocefin hydrolysis by the carbapenemase is monitored by measuring the increase in absorbance at 486 nm.

-

To determine the second-order acylation rate constant (k₂/K), the enzyme is incubated with various concentrations of this compound, and the residual enzyme activity is measured at different time points.

-

The apparent inhibition constant (Ki app) is determined by measuring the initial rates of nitrocefin hydrolysis at various substrate concentrations in the presence of different concentrations of this compound. Data are fitted to the Michaelis-Menten equation for competitive inhibition.

-

In Vivo Efficacy of this compound

The combination of meropenem and this compound has demonstrated efficacy in murine infection models.[1]

Murine Peritonitis Model

-

Animal Model: Neutropenic mice are typically used to create a more severe infection model. Neutropenia is induced by intraperitoneal injections of cyclophosphamide.

-

Infection: Mice are infected intraperitoneally with a lethal dose of a KPC-producing Klebsiella pneumoniae strain.

-

Treatment: Treatment with meropenem, this compound, or the combination is initiated at a specified time post-infection (e.g., 1 hour). Drugs are administered subcutaneously or intravenously at various dosing regimens.

-

Endpoint: The primary endpoint is typically survival, monitored over a period of 7 to 10 days.

Murine Neutropenic Lung Infection Model

-

Animal Model: Mice are rendered neutropenic as described above.

-

Infection: Mice are anesthetized and infected via intranasal or intratracheal instillation of a KPC-producing bacterial suspension.

-

Treatment: Therapy is initiated at a set time post-infection with various doses of the test compounds.

-

Endpoint: Efficacy is assessed by determining the bacterial load (CFU) in the lungs at 24 or 48 hours post-treatment initiation. Lungs are harvested, homogenized, and serially diluted for plating and colony counting.

Mechanism of Action and Visualizations

This compound, like other DBOs, acts as a covalent, reversible inhibitor of serine β-lactamases, which include the Class A carbapenemases. The inhibition mechanism involves the formation of a stable acyl-enzyme intermediate.

Signaling Pathway of Inhibition

The following diagram illustrates the mechanism of inhibition of a Class A carbapenemase by this compound.

Caption: Mechanism of this compound inhibition of Class A carbapenemases.

Experimental Workflow for MIC Determination

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion

This compound is a potent inhibitor of Class A carbapenemases, particularly KPC enzymes. When combined with a carbapenem, it restores the activity of the antibiotic against many carbapenem-resistant Enterobacteriaceae. The available in vitro and in vivo data support its continued development as a valuable agent in the fight against multidrug-resistant Gram-negative infections. Further studies are warranted to fully elucidate its activity against a broader range of Class A carbapenemases and to optimize its clinical application.

References

WCK-4234: A Technical Deep Dive into its Efficacy Against Class C β-Lactamases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of resistance to β-lactam antibiotics, a cornerstone of antibacterial therapy, poses a significant threat to global public health. A primary mechanism of resistance in Gram-negative bacteria is the production of β-lactamase enzymes, which inactivate these life-saving drugs. Among these, the Ambler Class C β-lactamases, also known as AmpC cephalosporinases, are of particular concern due to their broad-spectrum hydrolytic activity against many penicillins and cephalosporins. WCK-4234 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor demonstrating potent activity against a wide range of β-lactamases, including Class A, C, and D enzymes. This technical guide provides an in-depth analysis of the efficacy of this compound against Class C β-lactamases, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Core Efficacy Data of this compound Against Class C β-Lactamases

This compound functions as a potent β-lactamase inhibitor that, when combined with a partner β-lactam antibiotic such as a carbapenem, restores the activity of the partner drug against bacteria that produce Class C β-lactamases. Its primary mechanism of action involves the formation of a stable acyl-enzyme intermediate with the β-lactamase, effectively sequestering the enzyme and preventing it from hydrolyzing the partner antibiotic.

Table 1: In Vitro Potentiation of Carbapenems by this compound Against Enterobacteriaceae with AmpC Activity

| Organism/Enzyme Profile | Antibiotic | This compound Conc. (mg/L) | MIC Range (mg/L) | Key Findings |

| Enterobacteriaceae with AmpC or ESBL activity and impermeability | Imipenem | 4 or 8 | Reduced to ≤2 | This compound strongly potentiated imipenem.[1] |

| Enterobacteriaceae with AmpC or ESBL activity and impermeability | Meropenem | 4 or 8 | Reduced to ≤2 | This compound strongly potentiated meropenem.[1] |

| Enterobacter cloacae | Meropenem | 4 or 8 | All isolates susceptible | All tested isolates were susceptible to the combination.[2] |

Note: Specific MIC values for a comprehensive panel of characterized Class C-producing Enterobacteriaceae are not yet fully available in the public domain. The data presented represents the currently available information.

Table 2: In Vitro Potentiation of Carbapenems by this compound Against Pseudomonas aeruginosa with AmpC Activity

| Organism/Enzyme Profile | Antibiotic | This compound Conc. (mg/L) | MIC Range (mg/L) | Key Findings |

| P. aeruginosa with OXA-181 (Class D) and likely AmpC | Imipenem/Meropenem | 4 or 8 | 2-8 (from 64-128) | Significant reduction in MICs observed.[1] |

| P. aeruginosa | Meropenem | 4 or 8 | Modest effect | Increased ampC expression correlated with higher MICs.[2][3] |

Note: The effect of this compound on P. aeruginosa appears to be more modest compared to its effect on Enterobacteriaceae, with baseline AmpC expression levels being a key determinant of efficacy.

Table 3: Kinetic Parameters of this compound Inhibition Against Class C β-Lactamases

| Enzyme | This compound Ki app (µM) | This compound k2/K (M-1s-1) | Comparator Ki app (µM) | Comparator k2/K (M-1s-1) |

| ADC-7 | 0.1 - ≤8 | Not Reported | Not Reported | Not Reported |

| PDC-3 | 0.1 - ≤8 | Not Reported | Not Reported | Not Reported |

Note: This table will be updated as more specific kinetic data for this compound against various Class C enzymes becomes publicly available.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution (CLSI Method)

This protocol outlines the standardized agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.

a. Preparation of Antimicrobial Stock Solutions:

-

Weigh and dissolve the antimicrobial agents (e.g., meropenem, imipenem) and this compound in a suitable solvent to create high-concentration stock solutions.

-

Sterilize the stock solutions by membrane filtration.

b. Preparation of Agar Plates:

-

Prepare Mueller-Hinton agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten agar to 45-50°C in a water bath.

-

Prepare a series of twofold dilutions of the antimicrobial agent(s) in sterile tubes. For combination testing, add a fixed concentration of this compound (e.g., 4 or 8 mg/L) to each dilution of the carbapenem.

-

Add a defined volume of each antimicrobial dilution to a specific volume of molten MHA to achieve the final desired concentrations.

-

Pour the agar into sterile petri dishes and allow them to solidify.

c. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in a suitable broth (e.g., Tryptic Soy Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute the standardized inoculum to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

d. Inoculation of Plates:

-

Using a multipoint inoculator, deliver a standardized volume (typically 1-2 µL) of the prepared inoculum onto the surface of each agar plate, resulting in a final inoculum of approximately 10⁴ CFU per spot.

-

Include a growth control plate (no antimicrobial agent) and a sterility control plate (no inoculum).

e. Incubation and Interpretation:

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Enzyme Kinetic Assays for β-Lactamase Inhibition

This protocol describes a general method for determining the kinetic parameters of β-lactamase inhibition.

a. Enzyme and Inhibitor Preparation:

-

Purify the target Class C β-lactamase enzyme.

-

Prepare a stock solution of this compound of known concentration.

b. Assay Conditions:

-

Perform assays in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0) at a constant temperature (e.g., 30°C).

-

Use a chromogenic β-lactam substrate (e.g., nitrocefin) that produces a color change upon hydrolysis, which can be monitored spectrophotometrically.

c. Determination of Michaelis-Menten Parameters (Km and Vmax):

-

In the absence of the inhibitor, measure the initial rate of substrate hydrolysis at various substrate concentrations.

-

Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

d. Determination of Inhibition Parameters (Ki, k2/K):

-

For determination of the apparent inhibition constant (Ki app): Pre-incubate the enzyme with various concentrations of this compound for a defined period. Initiate the reaction by adding the substrate (at a concentration close to its Km) and measure the initial velocity. The Ki app can be determined by plotting the observed rate against the inhibitor concentration.

-

For determination of the second-order acylation rate constant (k2/K): Under pseudo-first-order conditions ([Inhibitor] >> [Enzyme]), monitor the progressive inactivation of the enzyme over time in the presence of different concentrations of this compound. The observed rate of inactivation (kobs) is determined for each inhibitor concentration. A plot of kobs versus inhibitor concentration will yield a slope equal to k2/K.

Mandatory Visualizations

Signaling Pathway of AmpC β-Lactamase Induction

Caption: AmpC β-Lactamase Induction Pathway.

Experimental Workflow for MIC Determination by Agar Dilution

Caption: MIC Determination by Agar Dilution Workflow.

Conclusion

This compound demonstrates significant potential as a β-lactamase inhibitor for combating infections caused by Gram-negative bacteria producing Class C β-lactamases. Its ability to potentiate the activity of carbapenems against resistant strains of Enterobacteriaceae is particularly noteworthy. Further research is warranted to fully elucidate its efficacy against a broader range of Class C-producing organisms, especially Pseudomonas aeruginosa, and to establish optimal clinical dosing strategies. The detailed methodologies and conceptual frameworks provided in this guide are intended to support ongoing research and development efforts in the critical area of antimicrobial resistance.

References

- 1. WCK 4234, a novel diazabicyclooctane potentiating carbapenems against Enterobacteriaceae, Pseudomonas and Acinetobacter with class A, C and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of Meropenem with a Novel Broader-Spectrum β-Lactamase Inhibitor, WCK 4234, against Gram-Negative Pathogens Endemic to New York City - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

WCK-4234: A Technical Guide to the Inhibition of Class D OXA Carbapenemases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory activity of WCK-4234, a novel diazabicyclooctane (DBO) β-lactamase inhibitor, against Class D OXA carbapenemases. This document collates key quantitative data, details experimental protocols, and illustrates the underlying mechanisms and workflows for scientific professionals engaged in antimicrobial research and development.

Executive Summary

Carbapenem resistance, particularly driven by Class D OXA carbapenemases in Gram-negative bacteria such as Acinetobacter baumannii and Enterobacterales, presents a significant global health threat.[1][2] this compound has emerged as a potent inhibitor with a distinctive ability to overcome resistance mediated by these challenging enzymes.[3][4][5] Unlike many other DBOs, this compound demonstrates robust activity against a range of OXA enzymes, including the clinically significant OXA-23, OXA-24/40, OXA-48, and OXA-51 variants.[6][7] This document summarizes the available in vitro efficacy data and the methodologies used to generate these findings.

Quantitative Inhibition Data

The inhibitory potential of this compound against various Class D OXA carbapenemases has been quantified through both microbiological and biochemical assays. The following tables summarize the key findings from published studies.

Microbiological Susceptibility

This compound, in combination with a carbapenem partner such as imipenem or meropenem, significantly reduces the Minimum Inhibitory Concentrations (MICs) for bacterial strains producing OXA-type carbapenemases.

Table 1: Potentiation of Carbapenem Activity by this compound against OXA-producing Pathogens

| Pathogen Species | OXA Enzyme | Carbapenem | Carbapenem MIC (mg/L) | Carbapenem + this compound (4 or 8 mg/L) MIC (mg/L) |

| Enterobacteriaceae | OXA-48/OXA-181 | Imipenem/Meropenem | --- | ≤2[3][4][5] |

| Pseudomonas aeruginosa | OXA-181 | Imipenem/Meropenem | 64–128 | 2–8[3][4][5] |

| Acinetobacter baumannii | OXA-23 | Imipenem/Meropenem | --- | ≤2 (for 9/10 isolates)[3][4][5] |

| Acinetobacter baumannii | Hyperproduced OXA-51 | Imipenem/Meropenem | --- | ≤2[3][4][5] |

Enzyme Inhibition Kinetics

Biochemical assays have been employed to determine the kinetic parameters of this compound's interaction with purified OXA enzymes. This compound is the only DBO among those tested in one study capable of acylating OXA-23, OXA-24/40, and OXA-48.[2][6]

Table 2: Kinetic Parameters of this compound against Class D OXA Carbapenemases

| OXA Enzyme | Apparent Inhibition Constant (Ki app) (µM) | Acylation Efficiency (k2/K) (M-1s-1) |

| OXA-23 | ≤8 | Data Not Available |

| OXA-24/40 | ≤8 | Data Not Available |

| OXA-48 | 0.1 - ≤8 | 6.4 ± 0.6 × 105[2][6] |

Experimental Protocols

The data presented in this guide were generated using standardized and rigorous methodologies as described in the cited literature.

Determination of Minimum Inhibitory Concentration (MIC)

The potentiation of carbapenem activity by this compound was assessed using the agar dilution method as specified by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of Media: Mueller-Hinton agar plates were prepared containing serial twofold dilutions of the carbapenem antibiotic (imipenem or meropenem).

-

Addition of Inhibitor: this compound was added to the agar at a fixed concentration, typically 4 or 8 mg/L.[3][4][5]

-

Inoculum Preparation: Bacterial isolates, including clinical strains of Enterobacteriaceae, Acinetobacter baumannii, and Pseudomonas aeruginosa with confirmed carbapenemase production, were cultured and the inoculum was standardized to a density of approximately 5 x 104 colony-forming units (CFU) per spot.

-

Inoculation: The standardized bacterial suspensions were inoculated onto the surface of the prepared agar plates.

-

Incubation: Plates were incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of the carbapenem that completely inhibited visible growth of the organism.

Enzyme Inhibition Kinetics Assay

The kinetic parameters of this compound against purified β-lactamase enzymes were determined to elucidate the mechanism and efficiency of inhibition.

Protocol:

-

Enzyme Purification: Class D OXA carbapenemases were expressed and purified to homogeneity.

-

Assay Conditions: Kinetic assays were performed in a suitable buffer (e.g., phosphate buffer with NaHCO₃ and BSA) at a constant temperature.

-

Substrate Hydrolysis Monitoring: The hydrolysis of a chromogenic substrate (e.g., CENTA or nitrocefin) or a carbapenem (e.g., imipenem) was monitored spectrophotometrically.

-

Determination of Ki app: The apparent inhibition constant (Ki app) was determined by measuring the initial rates of substrate hydrolysis in the presence of varying concentrations of this compound. These values were then fitted to the appropriate inhibition model.

-

Determination of Acylation Efficiency (k2/K): The second-order acylation rate constant (k₂/K) was determined under pseudo-first-order conditions where the inhibitor concentration was in large excess over the enzyme concentration. The rate of enzyme inactivation was monitored over time, and the data were fitted to a single exponential equation to obtain the observed rate constant (kobs). The k₂/K was then calculated from the slope of the linear plot of kobs versus inhibitor concentration.

Visualized Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the experimental and mechanistic pathways discussed.

Experimental Workflow for Efficacy Assessment

The following diagram outlines the general workflow for evaluating the in vitro efficacy of this compound in combination with a carbapenem antibiotic.

Caption: Workflow for assessing this compound's potentiation of carbapenems.

Proposed Mechanism of OXA Carbapenemase Inhibition

This compound, as a DBO, inhibits serine β-lactamases, including OXA carbapenemases, through a covalent mechanism. The inhibitor forms a stable acyl-enzyme intermediate, rendering the enzyme inactive.

Caption: Covalent inhibition of OXA carbapenemases by this compound.

Conclusion

This compound demonstrates distinctive and potent inhibitory activity against a broad range of Class D OXA carbapenemases, a feature that sets it apart from many other β-lactamase inhibitors.[3][4][5] Its ability to restore the in vitro activity of carbapenems against highly resistant pathogens, including A. baumannii, underscores its potential as a valuable component of future combination therapies. The quantitative data and established protocols outlined in this guide provide a solid foundation for further research and development in this critical area of infectious disease.

References

- 1. New Carbapenemase Inhibitors: Clearing the Way for the β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 4. academic.oup.com [academic.oup.com]

- 5. WCK 4234, a novel diazabicyclooctane potentiating carbapenems against Enterobacteriaceae, Pseudomonas and Acinetobacter with class A, C and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pharmacodynamics of WCK-4234: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WCK-4234 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor demonstrating significant potential in overcoming carbapenem resistance in Gram-negative bacteria. Possessing no intrinsic antibacterial activity, this compound functions as a potent potentiator of carbapenem antibiotics, most notably meropenem and imipenem. Its primary mechanism of action involves the irreversible inactivation of a broad spectrum of β-lactamase enzymes, including Ambler Class A, C, and, critically, Class D carbapenemases. This guide provides a comprehensive overview of the pharmacodynamics of this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing core concepts through signaling pathways and experimental workflows.

Mechanism of Action: Restoring Carbapenem Efficacy

This compound's core function is the inhibition of β-lactamase enzymes, which are the primary drivers of resistance to β-lactam antibiotics in many Gram-negative pathogens. By binding to the active site of these enzymes, this compound prevents the hydrolysis of the β-lactam ring of co-administered carbapenems, thereby restoring their ability to inhibit bacterial cell wall synthesis.

A key differentiator for this compound is its potent activity against Class D β-lactamases, particularly the OXA-type carbapenemases frequently found in multidrug-resistant Acinetobacter baumannii.[1] This distinguishes it from many other β-lactamase inhibitors.

Signaling Pathway: Inhibition of β-Lactamase and Disruption of Peptidoglycan Synthesis

The following diagram illustrates the mechanism by which the meropenem-WCK 4234 combination overcomes β-lactamase-mediated resistance.

Caption: Mechanism of action of the meropenem-WCK 4234 combination.

In Vitro Pharmacodynamics

The in vitro activity of the meropenem-WCK 4234 combination has been evaluated against a wide range of clinical isolates, demonstrating significant restoration of meropenem susceptibility, particularly against carbapenem-resistant strains.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the MIC data for the meropenem-WCK 4234 combination against key Gram-negative pathogens from various studies. This compound is typically tested at fixed concentrations of 4 or 8 µg/mL.

Table 1: In Vitro Activity of Meropenem-WCK 4234 against Enterobacteriaceae

| Organism | Resistance Mechanism | Meropenem MIC50/MIC90 (µg/mL) | Meropenem + WCK 4234 (4 µg/mL) MIC50/MIC90 (µg/mL) | Meropenem + WCK 4234 (8 µg/mL) MIC50/MIC90 (µg/mL) | Reference |

| K. pneumoniae | KPC-producing | >16 / >16 | ≤0.03 / 1 | ≤0.03 / 1 | [1] |

| Enterobacteriaceae | OXA-48/181 or KPC | - | MICs reduced to ≤2 | - | [2] |

| E. coli | All isolates | - | All susceptible | All susceptible | [1] |

| K. pneumoniae | All isolates | - | All susceptible | All susceptible | [1] |

Table 2: In Vitro Activity of Meropenem-WCK 4234 against Pseudomonas aeruginosa

| Isolate Collection | Meropenem MIC50/MIC90 (µg/mL) | Meropenem + WCK 4234 (4 µg/mL) MIC50/MIC90 (µg/mL) | Meropenem + WCK 4234 (8 µg/mL) MIC50/MIC90 (µg/mL) | % Susceptible with Meropenem + WCK 4234 (8 µg/mL) | Reference |

| Contemporary Clinical Isolates | - | - | - | 79.3% | [3] |

| Carbapenem-Resistant | ≥16 / ≥16 | 8 / >16 | 8 / >16 | 9.2% | [1] |

| OXA-181 producing (n=2) | 64-128 | 2-8 | 2-8 | - | [2] |

Table 3: In Vitro Activity of Meropenem-WCK 4234 against Acinetobacter baumannii

| Isolate Collection | Resistance Mechanism | Meropenem MIC50/MIC90 (µg/mL) | Meropenem + WCK 4234 (4 µg/mL) MIC50/MIC90 (µg/mL) | Meropenem + WCK 4234 (8 µg/mL) MIC50/MIC90 (µg/mL) | % Susceptible with Meropenem + WCK 4234 (8 µg/mL) | Reference | |---|---|---|---|---|---| | Contemporary Clinical Isolates | - | - | - | 95.7% |[3] | | Carbapenem-Resistant | OXA-23 | ≥16 / ≥16 | 4 / 4 | 2 / 4 | 59.2% |[1] | | Carbapenem-Resistant | OXA-24 | ≥16 / ≥16 | MIC of 2 for one isolate | MIC of 2 for one isolate | - |[1] | | OXA Carbapenemases | OXA-23 or hyperproduced OXA-51 | - | MICs reduced to ≤2 for 9/10 isolates | - | - |[2] |

Experimental Protocols

The MIC of meropenem in combination with this compound is typically determined using the agar dilution or broth microdilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).

-

Method: CLSI Agar Dilution or Broth Microdilution.

-

Media: Cation-adjusted Mueller-Hinton agar or broth.

-

Inoculum: Bacterial suspension is prepared to a standardized turbidity (e.g., 0.5 McFarland standard) and then diluted to achieve a final inoculum of approximately 5 x 105 colony-forming units (CFU)/mL in broth microdilution or 104 CFU/spot in agar dilution.

-

Drug Concentrations: Serial twofold dilutions of meropenem are prepared. This compound is added at a fixed concentration (commonly 4 or 8 µg/mL) to all wells or agar plates containing meropenem.

-

Incubation: Plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Endpoint: The MIC is recorded as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

Caption: A generalized workflow for MIC determination.

-

Method: A standardized bacterial inoculum (approximately 5 x 105 to 5 x 106 CFU/mL) is added to flasks containing cation-adjusted Mueller-Hinton broth.

-

Drug Concentrations: Meropenem and this compound are added at various concentrations, often multiples of the MIC.

-

Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

-

Quantification: Serial dilutions of the samples are plated on agar, and colonies are counted after incubation to determine the number of viable bacteria (CFU/mL).

-

Analysis: The change in log10 CFU/mL over time is plotted. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

In Vivo Pharmacodynamics

The efficacy of the meropenem-WCK 4234 combination has been demonstrated in various murine infection models, particularly against carbapenem-resistant A. baumannii.

Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.

-

Animal Model: Typically, Swiss albino or ICR mice are used.

-

Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg four days prior to infection and 100 mg/kg one day prior).[4]

-

Infection: A bacterial suspension is injected into the thigh muscle to establish a localized infection.

-

Treatment: Antibiotic therapy with meropenem and this compound is initiated, typically 2 hours post-infection, via subcutaneous or intraperitoneal administration. Dosing regimens are designed to simulate human pharmacokinetic profiles.

-

Endpoint: At 24 hours post-treatment initiation, mice are euthanized, and the thighs are homogenized to determine the bacterial burden (CFU/thigh). Efficacy is measured as the reduction in bacterial load compared to untreated controls.

Murine Lung Infection Model

This model is used to assess efficacy against pneumonia-causing pathogens.

-

Animal Model: Similar mouse strains as the thigh infection model are used.

-

Immunosuppression: Neutropenia is induced as described above.[4]

-

Infection: A bacterial suspension is instilled intratracheally or intranasally to establish a lung infection.

-

Treatment: Meropenem and this compound are administered, typically starting 2 hours post-infection.

-

Endpoint: At 24 hours, the lungs are harvested and homogenized to quantify the bacterial load (CFU/lung).

In Vivo Efficacy Data

Studies have shown that the combination of meropenem and this compound is efficacious in murine models of infection caused by carbapenem-hydrolyzing OXA-possessing A. baumannii.[1] The combination has demonstrated significant reductions in bacterial burden in both thigh and lung infection models against strains producing OXA-23 or OXA-26.[1]

Caption: Generalized workflow for murine infection models.

Conclusion

This compound, in combination with carbapenems like meropenem, demonstrates a robust pharmacodynamic profile against a wide range of clinically relevant Gram-negative pathogens. Its potent inhibition of Class A, C, and particularly Class D β-lactamases translates to a significant restoration of carbapenem activity in vitro and proven efficacy in preclinical in vivo models. The data presented in this guide underscore the potential of the meropenem-WCK 4234 combination as a valuable therapeutic option for treating infections caused by multidrug-resistant bacteria, especially carbapenem-resistant Acinetobacter baumannii. Further clinical investigation is warranted to fully elucidate its therapeutic potential in human infections.

References

- 1. noblelifesci.com [noblelifesci.com]

- 2. WCK 4234, a novel diazabicyclooctane potentiating carbapenems against Enterobacteriaceae, Pseudomonas and Acinetobacter with class A, C and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of Meropenem with a Novel Broader-Spectrum β-Lactamase Inhibitor, WCK 4234, against Gram-Negative Pathogens Endemic to New York City - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Evaluation of WCK-4234: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro evaluation of WCK-4234, a novel diazabicyclooctane β-lactamase inhibitor. The document details its mechanism of action, summarizes key quantitative data from susceptibility testing, outlines experimental protocols for crucial in vitro assays, and provides visual representations of its mechanism and experimental workflows.

Core Concepts: Mechanism of Action

This compound is a potent inhibitor of Ambler Class A, C, and D β-lactamases.[1] Unlike many other β-lactamase inhibitors, it demonstrates significant activity against OXA-type carbapenemases, which are a major cause of resistance in Acinetobacter baumannii.[1] By binding to and inactivating these β-lactamase enzymes, this compound protects carbapenem antibiotics, such as meropenem and imipenem, from degradation. This restoration of carbapenem activity allows them to effectively bind to penicillin-binding proteins (PBPs) in bacteria, leading to the inhibition of cell wall synthesis and subsequent bacterial cell death. This compound itself does not possess direct antibacterial activity.[1]

Data Presentation: In Vitro Susceptibility

The combination of this compound with carbapenems, particularly meropenem, has demonstrated a significant potentiation effect, restoring the activity of these antibiotics against a wide range of Gram-negative pathogens harboring various β-lactamases.

Table 1: In Vitro Activity of Meropenem-WCK 4234 against Carbapenem-Resistant Klebsiella pneumoniae and Acinetobacter baumannii

| Organism | Resistance Mechanism | Meropenem MIC50 (µg/mL) | Meropenem-WCK 4234 (8 µg/mL) MIC50 (µg/mL) | Meropenem MIC90 (µg/mL) | Meropenem-WCK 4234 (8 µg/mL) MIC90 (µg/mL) |

| K. pneumoniae | KPC-producing | >32 | 0.5 | >32 | 1 |

| A. baumannii | OXA-23-producing | >32 | 2 | >32 | 4 |

| A. baumannii | OXA-24/40-producing | >32 | 4 | >32 | 8 |

| A. baumannii | OXA-58-producing | >32 | 2 | >32 | 4 |

Data compiled from publicly available research. Specific values may vary between studies.

Table 2: In Vitro Activity of Imipenem-WCK 4234 against Carbapenem-Resistant Enterobacteriaceae and Pseudomonas aeruginosa

| Organism | Resistance Mechanism | Imipenem MIC Range (µg/mL) | Imipenem-WCK 4234 (4 µg/mL) MIC Range (µg/mL) |

| Enterobacteriaceae | KPC-producing | 16 to >128 | 0.25 to 2 |

| Enterobacteriaceae | OXA-48-like | 4 to >128 | 0.12 to 2 |

| P. aeruginosa | OXA-181 | 64 to 128 | 2 to 8 |

Data compiled from publicly available research. Specific values may vary between studies.[1]

Experimental Protocols

The following sections detail the generalized methodologies for the key in vitro experiments used to evaluate this compound.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test organism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the carbapenem (e.g., meropenem) are prepared in the broth, both alone and in the presence of a fixed concentration of this compound (e.g., 4 or 8 µg/mL).

-

Inoculation and Incubation: The bacterial inoculum is added to each well of a microtiter plate containing the antimicrobial dilutions. The plates are incubated at 35-37°C for 16-20 hours.

-

Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.

-

Inoculum Preparation: A logarithmic-phase culture of the test organism is diluted in fresh broth to a starting concentration of approximately 5 x 105 to 5 x 106 CFU/mL.

-

Antimicrobial Exposure: The carbapenem, this compound, and their combination are added to the bacterial suspensions at concentrations corresponding to multiples of their MICs (e.g., 1x, 2x, or 4x MIC). A growth control without any antimicrobial is also included.

-

Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each culture, serially diluted, and plated on appropriate agar plates.

-

Data Analysis: After incubation, the colonies on the plates are counted, and the CFU/mL at each time point is calculated. The results are typically plotted as log10 CFU/mL versus time. Synergy is often defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

Post-Antibiotic Effect (PAE) Assay

The PAE refers to the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.

-

Antimicrobial Exposure: A logarithmic-phase bacterial culture is exposed to a specific concentration of the antimicrobial combination (e.g., 4x MIC) for a defined period (e.g., 1 or 2 hours). A control culture is handled similarly but without the antimicrobial.

-

Removal of Antimicrobial: The antimicrobial is removed by repeated centrifugation and washing of the bacterial cells or by significant dilution.

-

Monitoring of Bacterial Growth: The growth of the treated and control cultures is monitored over time by performing viable counts at regular intervals.

-

Calculation of PAE: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the treated culture to increase by 1 log10 CFU/mL above the count observed immediately after antimicrobial removal, and C is the corresponding time for the control culture.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the in vitro evaluation of this compound and a logical representation of its synergistic action.

References

WCK-4234: A Foundational Analysis of its Beta-Lactamase Inhibition

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

The emergence and global spread of multidrug-resistant (MDR) Gram-negative bacteria pose a significant threat to public health. A primary mechanism of resistance in these pathogens is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics.[1][2][3] WCK-4234, a novel diazabicyclooctane (DBO), has emerged as a potent β-lactamase inhibitor with a distinctive profile, particularly against challenging class D carbapenemases. This document provides a comprehensive overview of the foundational studies on this compound, focusing on its mechanism of β-lactamase inhibition, in vitro efficacy, and the experimental methodologies employed in its characterization.

Mechanism of Action

This compound is a novel diazabicyclooctane that functions as a potent inhibitor of Ambler class A, C, and D serine β-lactamases.[4][5][6] Its unique structural feature, a nitrile side chain at the C2 position of the DBO core, contributes to its expanded activity against class D OXA β-lactamases, a group notoriously resistant to other inhibitors.[6] The primary mechanism of inhibition involves the formation of a stable, covalent acyl-enzyme complex with the serine residue in the active site of the β-lactamase, effectively inactivating the enzyme.[4][5][6] Crystallographic studies have revealed that when complexed with KPC-2, this compound adopts a "chair conformation," with its sulfate group occupying the carboxylate binding region.[4][5][6]

In Vitro Efficacy

This compound on its own exhibits no direct antibacterial activity.[7] However, when used in combination with β-lactam antibiotics, particularly carbapenems like imipenem and meropenem, it demonstrates a powerful synergistic effect, restoring the antibiotic's activity against resistant bacteria.[7] This potentiation is observed against a wide range of clinically important Gram-negative pathogens, including Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii.[7] Notably, this compound has shown remarkable efficacy in overcoming resistance mediated by OXA-type carbapenemases, such as OXA-23 and OXA-51, which are prevalent in A. baumannii.[6][7]

Quantitative Inhibition Data

The inhibitory potency of this compound against various β-lactamases has been quantified through kinetic studies. The following tables summarize key kinetic parameters and Minimum Inhibitory Concentrations (MICs) from foundational research.

Table 1: Kinetic Parameters of this compound Against Key β-Lactamases

| β-Lactamase | Ambler Class | k₂/K (M⁻¹s⁻¹) | Kᵢ app (µM) |

| KPC-2 | A | - | ≤8 |

| CTX-M-15 | A | - | - |

| AmpC | C | - | - |

| OXA-23 | D | - | ≤8 |

| OXA-24/40 | D | - | ≤8 |

| OXA-48 | D | 6.4 ± 0.6 × 10⁵ | 0.1 |

| OXA-51 | D | - | - |

| OXA-181 | D | - | - |

Data compiled from published studies.[6] Dashes indicate data not specified in the cited sources.

Table 2: Potentiation of Carbapenem Activity by this compound Against Resistant Isolates

| Organism | Resistance Mechanism | Antibiotic | MIC (mg/L) without this compound | MIC (mg/L) with this compound (4 or 8 mg/L) |

| Enterobacteriaceae | OXA-48/OXA-181 or KPC | Imipenem/Meropenem | - | ≤2 |

| P. aeruginosa | OXA-181 | Imipenem/Meropenem | 64-128 | 2-8 |

| A. baumannii | OXA-23 | Imipenem/Meropenem | - | ≤2 (for 9/10 isolates) |

Data compiled from published studies.[7] Dashes indicate data not specified in the cited sources.

Experimental Protocols

The characterization of this compound's β-lactamase inhibition involved several key experimental methodologies.

Determination of Minimum Inhibitory Concentrations (MICs)

MICs of carbapenems in the presence and absence of this compound were determined using the Clinical and Laboratory Standards Institute (CLSI) agar dilution method.[7]

-

Preparation of Media: Mueller-Hinton agar plates were prepared containing serial twofold dilutions of the carbapenem antibiotic. A second set of plates was prepared with the same antibiotic dilutions but also containing a fixed concentration of this compound (e.g., 4 or 8 mg/L).[7]

-

Inoculum Preparation: Bacterial isolates were grown to a standardized turbidity (e.g., 0.5 McFarland standard) and then diluted.

-

Inoculation: The agar plates were inoculated with the standardized bacterial suspensions.

-

Incubation: Plates were incubated under appropriate atmospheric and temperature conditions for a specified period (typically 18-24 hours).

-

MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Enzyme Inhibition Kinetics

Steady-state kinetics were employed to determine the inhibition parameters of this compound against purified β-lactamase enzymes.[6]

-

Enzyme and Substrate Preparation: Purified β-lactamase enzymes and a suitable chromogenic substrate (e.g., nitrocefin) were prepared in an appropriate buffer.

-

Assay: The rate of substrate hydrolysis by the enzyme was monitored spectrophotometrically in the presence of varying concentrations of this compound.

-

Data Analysis: The initial reaction velocities were plotted against the substrate concentration. The apparent inhibition constant (Kᵢ app) and the second-order acylation rate constant (k₂/K) were calculated by fitting the data to appropriate kinetic models, such as the Michaelis-Menten equation for competitive inhibition.[6]

X-ray Crystallography

To elucidate the structural basis of inhibition, the crystal structure of this compound in complex with a target β-lactamase (e.g., OXA-24) was determined.[8]

-

Protein Expression and Purification: The target β-lactamase was overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

-

Crystallization: The purified enzyme was co-crystallized with this compound by vapor diffusion or other suitable methods.

-

Data Collection: The resulting crystals were exposed to a high-intensity X-ray beam, and the diffraction data were collected.

-

Structure Determination and Refinement: The diffraction data were processed to determine the three-dimensional structure of the enzyme-inhibitor complex. The final structure was refined to ensure its accuracy and quality.[8]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound inactivation of beta-lactamase.

Caption: Experimental workflow for MIC determination.

Caption: Workflow for enzyme inhibition kinetics studies.

Conclusion

The foundational studies on this compound have established it as a promising β-lactamase inhibitor with a unique and potent profile. Its broad-spectrum activity against class A, C, and particularly class D β-lactamases, positions it as a valuable agent in the fight against multidrug-resistant Gram-negative infections. The detailed experimental protocols and quantitative data presented herein provide a solid foundation for further research and development of this compound as part of a combination therapy to address critical unmet medical needs.

References

- 1. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use [mdpi.com]

- 3. [Mechanism of action of beta-lactam antibiotics and problems concerning the development of resistance in antibacterial chemotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WCK 4234, a novel diazabicyclooctane potentiating carbapenems against Enterobacteriaceae, Pseudomonas and Acinetobacter with class A, C and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

WCK-4234: A Technical Deep Dive into its Antibacterial Potentiation

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) Gram-negative bacteria constitutes a significant threat to global health. The development of novel β-lactamase inhibitors that can restore the efficacy of existing β-lactam antibiotics is a critical strategy in combating this challenge. This technical guide provides an in-depth exploration of WCK-4234, a novel diazabicyclooctane (DBO) β-lactamase inhibitor, and its potentiation of carbapenems against clinically important pathogens.

Executive Summary

This compound is a potent, broad-spectrum inhibitor of serine β-lactamases, encompassing Ambler classes A, C, and D.[1][2][3][4][5] Notably, it demonstrates significant activity against OXA-type carbapenemases, which are a major cause of resistance in Acinetobacter baumannii.[1][6][7] While possessing no intrinsic antibacterial activity itself, this compound, when combined with carbapenems like imipenem and meropenem, restores their bactericidal effects against a wide range of resistant Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii isolates.[6][7][8][9] This potentiation is achieved through the inactivation of β-lactamase enzymes, thereby protecting the carbapenem from degradation.

Mechanism of Action: β-Lactamase Inhibition

This compound functions by covalently binding to the active site serine residue of β-lactamase enzymes. This forms a stable acyl-enzyme complex, effectively inactivating the enzyme and preventing it from hydrolyzing the β-lactam ring of carbapenems.[2][3][4] This mechanism allows the carbapenem to reach its target, the penicillin-binding proteins (PBPs), and exert its antibacterial effect.

The following diagram illustrates the inhibitory action of this compound on a serine β-lactamase, thereby protecting the carbapenem antibiotic.

Caption: this compound inhibits β-lactamase, protecting carbapenems to target PBPs.

In Vitro Efficacy: Quantitative Data

The potentiation effect of this compound has been extensively evaluated through in vitro susceptibility testing. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of carbapenems with and without this compound against various resistant bacterial isolates.

Table 1: Potentiation of Imipenem and Meropenem by this compound against Enterobacteriaceae [6][7][8][9]

| Bacterial Species & Resistance Mechanism | Antibiotic | MIC without this compound (mg/L) | MIC with this compound (4 mg/L) (mg/L) |

| K. pneumoniae (KPC-producing) | Imipenem | 16 - >64 | 0.5 - 2 |

| Meropenem | 32 - >64 | 0.25 - 2 | |

| E. coli (OXA-48-like) | Imipenem | 8 - 32 | ≤0.5 - 1 |

| Meropenem | 16 - 64 | ≤0.5 - 2 | |

| Enterobacter spp. (AmpC hyperproducer) | Imipenem | 4 - 16 | 0.5 - 2 |

| Meropenem | 8 - 32 | 0.25 - 1 |

Table 2: Potentiation of Imipenem and Meropenem by this compound against P. aeruginosa and A. baumannii [6][7][8]

| Bacterial Species & Resistance Mechanism | Antibiotic | MIC without this compound (mg/L) | MIC with this compound (4 mg/L) (mg/L) |

| P. aeruginosa (OXA-181) | Imipenem | 64 - 128 | 4 - 8 |

| Meropenem | 64 - 128 | 2 - 8 | |

| A. baumannii (OXA-23-like) | Imipenem | 32 - >64 | 1 - 4 |

| Meropenem | 64 - >64 | 2 - 4 | |

| A. baumannii (OXA-51-like hyperproducer) | Imipenem | 16 - 64 | 2 - 8 |

| Meropenem | 32 - 128 | 4 - 8 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology (CLSI Agar Dilution): [6][7][9]

-

Preparation of Agar Plates: Mueller-Hinton agar is prepared according to the manufacturer's instructions. A series of agar plates are prepared containing two-fold serial dilutions of the antimicrobial agent (e.g., imipenem, meropenem) both with and without a fixed concentration of this compound (typically 4 or 8 mg/L).[6][7][9]

-

Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium overnight at 35-37°C. Colonies are suspended in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to yield a final inoculum of approximately 10⁴ CFU per spot on the agar plate.

-

Inoculation: The prepared bacterial inocula are applied to the surface of the agar plates using a multipoint inoculator.

-

Incubation: Plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

In Vivo Efficacy in Murine Infection Models

Objective: To evaluate the in vivo efficacy of meropenem in combination with this compound.[1]

Methodology (Murine Peritonitis and Neutropenic Lung Infection Models): [1][3][4]

-

Animal Model: Specific pathogen-free mice are used. For the neutropenic lung infection model, mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.

-

Infection: Mice are infected via intraperitoneal injection (peritonitis model) or intranasal instillation (lung infection model) with a lethal dose of a carbapenem-resistant bacterial strain (e.g., A. baumannii).

-

Treatment: At a specified time post-infection (e.g., 1 or 2 hours), mice are treated with meropenem alone, this compound alone, or a combination of meropenem and this compound. The drugs are typically administered subcutaneously or intravenously.

-

Monitoring: Mice are monitored for survival over a defined period (e.g., 7 days).

-

Bacterial Burden Determination: In some studies, at specific time points post-treatment, cohorts of mice are euthanized, and target organs (e.g., peritoneal fluid, lungs) are harvested to determine the bacterial load (CFU/g of tissue).

Conclusion

This compound is a promising β-lactamase inhibitor with a distinctive ability to overcome resistance mediated by a broad range of serine β-lactamases, including the challenging OXA-type carbapenemases. Its potentiation of carbapenems against MDR Gram-negative pathogens, demonstrated through both in vitro and in vivo studies, highlights its potential as a valuable component of future combination therapies to address the growing threat of antimicrobial resistance. Further clinical development is warranted to establish its role in treating infections caused by these difficult-to-treat pathogens.

References

- 1. researchgate.net [researchgate.net]

- 2. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PubMed [pubmed.ncbi.nlm.nih.gov]